Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused pyrrole-quinoxaline core, an ethyl ester group at position 3, an amino group at position 2, and a 2-furylmethyl substituent at position 1. The furylmethyl group introduces an electron-rich aromatic system, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-2-24-18(23)14-15-17(21-13-8-4-3-7-12(13)20-15)22(16(14)19)10-11-6-5-9-25-11/h3-9H,2,10,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNUTSJINRSJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using industrial reactors and continuous flow processes to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares the target compound with structurally related pyrroloquinoxaline derivatives, emphasizing substituent variations, molecular formulas, and molecular weights:
*Estimated based on structural analogy.
Biological Activity
Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrroloquinoxaline structure, which is known for its diverse biological activities. The compound's molecular formula is , and it contains several functional groups that contribute to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases, which are crucial for cell signaling pathways involved in proliferation and survival. For instance, studies have shown that quinoxaline derivatives can inhibit the activity of EphA3 and EphB4 tyrosine kinases, which are implicated in cancer progression and angiogenesis .
Inhibition Profile
The inhibition profile of related quinoxaline compounds reveals their potency against different kinases. The following table summarizes the inhibitory effects observed in various studies:
| Compound | Kinase Target | Type of Binding | EC50 (nM) | Thermal Shift (°C) |
|---|---|---|---|---|
| 1 | EphA3 | Type I | 5.4 | 11.2 |
| 2 | EphB4 | Type II | 89 | 14.3 |
| 8a | EphA3 | Type II | 360 | 17.3 |
| 8b | EphB4 | Type II | 1100 | 19.3 |
This data illustrates the varying degrees of inhibitory potency and binding characteristics among different compounds within the quinoxaline family .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrroloquinoxaline derivatives:
- Lymphoma Models : A study demonstrated that a related quinoxaline compound effectively reduced tumor size in lymphoma models through targeted inhibition of EphA3 kinase activity. This suggests a promising application in oncology .
- Cell-Based Assays : In vitro assays on human cell lines have shown that these compounds exhibit cytotoxic effects correlated with their kinase inhibition profiles. For instance, compounds displaying strong inhibition against HsPim-1 were also potent in reducing cell viability in CML cell lines .
Research Findings
Recent research has focused on optimizing the structure of pyrroloquinoxaline derivatives to enhance their biological activity:
- Structure-Activity Relationship (SAR) : Modifications to the side chains and functional groups have been systematically studied to improve selectivity and potency against specific kinases while minimizing off-target effects.
- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that these compounds induce apoptosis in cancer cells via activation of intrinsic pathways linked to kinase signaling .
Q & A
Q. What are the key structural features and spectral characterization methods for Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate?
The compound features a pyrroloquinoxaline core fused with a furylmethyl group, an ethyl ester, and an amino substituent. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the positions of substituents (e.g., δ 6.5–7.5 ppm for aromatic protons in the furyl group) .
- Mass Spectrometry (MS) : For molecular weight validation (expected ~380–400 g/mol based on analogs) .
- X-ray Crystallography : To resolve ambiguities in regiochemistry (e.g., using SHELX software for structure refinement) .
Q. How can researchers optimize the synthesis of this compound?
Synthesis involves multi-step reactions, including cyclization and substitution. Key optimization parameters:
- Temperature : Elevated temperatures (80–100°C) for cyclization steps to improve yields .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate furylmethyl group coupling .
| Step | Reaction Conditions | Yield |
|---|---|---|
| Cyclization | DMF, 100°C, 12h | 65–70% |
| Substitution | DCM, RT, 6h | 50–55% |
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in DMSO and DMF, sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Stable at 4°C for >6 months in anhydrous conditions. Degrades at pH <4 or >10, requiring neutral buffers for in vitro studies .
Q. What preliminary biological assays are recommended for this compound?
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with ethyl 1,2-diphenyl analogs) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Critical Substituents : The furylmethyl group enhances π-π stacking with target proteins, while the ethyl ester modulates lipophilicity. Replacing the furan with thiophene reduces activity by 50% .
- Amino Group Modifications : Acylation (e.g., acetyl derivatives) improves membrane permeability but may reduce target binding .
| Derivative | Modification | Biological Activity |
|---|---|---|
| Ethyl 2-acetamido analog | Amino acylation | ↓ Cytotoxicity (IC₅₀ >20 µM) |
| Thiophene-substituted | Furan replacement | ↓ Antioxidant activity |
Q. What computational methods validate its mechanism of action?
- Molecular Docking : Simulate binding to kinase domains (e.g., FGFR1) using AutoDock Vina. The furylmethyl group shows strong interactions with hydrophobic pockets .
- DFT Calculations : Predict electron density distribution to identify nucleophilic attack sites (e.g., C-4 of the quinoxaline ring) .
Q. How to resolve contradictions in biological data across studies?
- Dose-Dependent Effects : Low concentrations (<1 µM) may show anti-inflammatory activity, while higher doses (>10 µM) induce apoptosis via caspase-3 activation .
- Assay Variability : Standardize protocols (e.g., serum-free conditions in cytotoxicity assays) to minimize false positives .
Q. What analytical techniques confirm purity and degradation products?
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in water) to detect impurities (<2% acceptable for in vivo studies) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester to carboxylic acid under acidic conditions) .
Methodological Notes
- Synthesis Reproducibility : Batch-to-batch variability can arise from moisture-sensitive intermediates. Use inert atmosphere (N₂/Ar) for critical steps .
- Data Interpretation : Cross-validate spectral data with analogs (e.g., naphthyl-substituted derivatives in ) to confirm regiochemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
